Cas no 49751-51-1 ((2R,3S,4R,5R)-2-[(1S,2R,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol)
49751-51-1 structure
(2R,3S,4R,5R)-2-[(1S,2R,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
(2R,3S,4R,5R)-2-[(1S,2R,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol Properties
Names and Identifiers
-
- (2R,3S,4R,5R)-2-[(1S,2R,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
- Garamine Triacetate Salt (Gentamicin Impurity)
- GARAMINE
- 2-Deoxy-6-O-[3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl]-D-streptamine
- 4,6-Diamino-2,3-dihydroxycyclohexyl 3-deoxy-4-C-methyl-3-(methylamino)pentopyranoside
- DTXSID30964388
- 49751-51-1
- CHEBI:198396
- MCC0122
- 2-(4,6-diamino-2,3-dihydroxycyclohexyl)oxy-5-methyl-4-(methylamino)oxane-3,5-diol
- 2-DEOXY-4-O-(3-DEOXY-4-C-METHYL-3-(METHYLAMINO)-.BETA.-L-ARABINOPYRANOSYL)-L-STREPTAMINE
- Q27265204
- UNII-6NP76G3L65
- D-STREPTAMINE, 2-DEOXY-6-O-(3-DEOXY-4-C-METHYL-3-(METHYLAMINO)-.BETA.-L-ARABINOPYRANOSYL)-
- (2R,3R,4R,5R)-2-(((1S,2S,3R,4S,6R)-4,6-Diamino-2,3-dihydroxycyclohexyl)oxy)-5-methyl-4-(methylamino)tetrahydro-2H-pyran-3,5-diol
- (2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
- SCHEMBL691849
- GENTAMICIN SULFATE IMPURITY B [EP IMPURITY]
- D-Streptamine, 2-deoxy-6-O-(3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl)-
- 6NP76G3L65
- 2-DEOXY-4-O-(3-DEOXY-4-C-METHYL-3-(METHYLAMINO)-BETA-L-ARABINOPYRANOSYL)-L-STREPTAMINE
- GENTAMICIN SULFATE IMPURITY B (EP IMPURITY)
- +Expand
-
- MFCD18086951
- ONKJLIUSEXIAKL-WEURQOBLSA-N
- InChI=1S/C13H27N3O6/c1-13(20)4-21-12(9(19)11(13)16-2)22-10-6(15)3-5(14)7(17)8(10)18/h5-12,16-20H,3-4,14-15H2,1-2H3/t5-,6+,7+,8+,9-,10-,11+,12+,13-/m0/s1
- CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)O)N)N)O
Computed Properties
- 321.19000
- 7
- 9
- 3
- 321.18998559g/mol
- 22
- 389
- 0
- 9
- 0
- 0
- 0
- 1
- -4.3
- 163Ų
Experimental Properties
- -2.00060
- 163.45000
- 1.40
(2R,3S,4R,5R)-2-[(1S,2R,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol Price
(2R,3S,4R,5R)-2-[(1S,2R,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol Suppliers
SHEN ZHEN ZHEN QIANG Biotechnology Co., Ltd.
Audited Supplier
(CAS:49751-51-1)
YAN JING LI
13670046396
sales@chem-strong.com
(2R,3S,4R,5R)-2-[(1S,2R,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol Related Literature
-
1. Semisynthetic aminoglycoside antibacterials. Part 11. Solution conformations of semisynthetic and naturally occurring aminoglycoside antibioticsPeter J. L. Daniels,Alan K. Mallams,Stuart W. McCombie,James B. Morton,Tatanahalli L. Nagabhushan,Dinanath F. Rane,Paul Reichert,John J. Wright J. Chem. Soc. Perkin Trans. 1 1981 2209
-
2. Semisynthetic aminoglycoside antibacterials. Part III. Synthesis of analogues of gentamicin X2 modified at the 3′-positionMax Kugelman,Alan K. Mallams,H. Frederick Vernay J. Chem. Soc. Perkin Trans. 1 1976 1113
-
3. Semisynthetic aminoglycoside antibacterials. Part V. Synthesis of pentosyl and related derivatives of garamineAlan K. Mallams,Surinderjit S. Saluja,David F. Crowe,George Detre,Masato Tanabe,Dennis M. Yasuda J. Chem. Soc. Perkin Trans. 1 1976 1135
-
4. Semisynthetic aminoglycoside antibacterials. Part I. Preparation of selectively protected garamine derivativesMax Kugelman,Alan K. Mallams,H. Frederick Vernay,David F. Crowe,Masato Tanabe J. Chem. Soc. Perkin Trans. 1 1976 1088
-
5. Semisynthetic aminoglycoside antibacterials. Part II. Synthesis of gentamicin X2 and related compoundsMax Kugelman,Alan K. Mallams,H. Frederick Vernay,David F. Crowe,George Detre,Masato Tanabe,Dennis M. Yasuda J. Chem. Soc. Perkin Trans. 1 1976 1097
-
6. Semisynthetic aminoglycoside antibacterials. Part IV. Synthesis of antibiotic JI-20A, gentamicin B, and related compoundsMax Kugelman,Alan K. Mallams,H. Frederick Vernay J. Chem. Soc. Perkin Trans. 1 1976 1126
-
Shruti Chopra,Vicky Manyanga,Jos Hoogmartens,Erwin Adams Anal. Methods 2013 5 2491
-
8. Index of subjects, 1976
-
9. Semisynthetic aminoglycoside antibacterials. Part 10. Synthesis of novel 1-N-aminoalkoxycarbonyl and 1-N-aminoalkylcarboxamido derivatives of sisomicin, gentamicin B, gentamicin C1a, and kanamycin AAlan K. Mallams,James B. Morton,Paul Reichert J. Chem. Soc. Perkin Trans. 1 1981 2186
-
10. Structure of aminoglycoside 66-40 C, a novel unsaturated imine produced by Micromonospora inyoensisD. Huw Davies,Alan K. Mallams,James McGlotten,James B. Morton,Richard W. Tkach J. Chem. Soc. Perkin Trans. 1 1977 1407
49751-51-1 ((2R,3S,4R,5R)-2-[(1S,2R,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol) Related Products
- 1403-66-3((2R,3R,4S,5R)-2-[(1S,2R,3S,4S,6S)-4,6-Diamino-3-[(2S,3S,6S)-3-amino-6-[(1S)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol)
- 52093-21-7(Micronomicin)
- 49863-47-0(D-Streptamine,O-2-amino-2,7-dideoxy-D-glycero-a-D-gluco-heptopyranosyl-(1®4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®6)]-2-deoxy-)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:49751-51-1)(2R,3S,4R,5R)-2-[(1S,2R,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
99%
1mg
244.0